(4-Propylphenyl)thiourea

Description

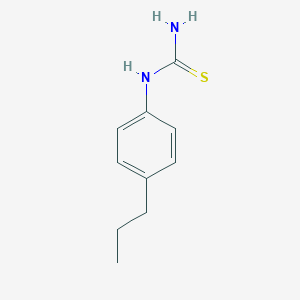

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKBXNBOGLFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383654 | |

| Record name | (4-propylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-18-2 | |

| Record name | (4-propylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Thioureas

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Propylphenyl)thiourea

This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Thiourea derivatives are a cornerstone in medicinal chemistry and organic synthesis, serving as versatile scaffolds for the development of therapeutic agents and as crucial intermediates for heterocyclic synthesis.[1] The core structure, characterized by a C=S bond flanked by two nitrogen atoms, allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The title compound, this compound (MW: 194.3 g/mol , Formula: C₁₀H₁₄N₂S), incorporates a lipophilic propyl group, making it an interesting candidate for structure-activity relationship (SAR) studies and a valuable building block for more complex molecular architectures.[4] This guide presents a reliable and thoroughly validated protocol for its preparation and characterization.

Part 1: Synthesis of this compound

The synthesis of N-aryl thioureas is most commonly and efficiently achieved through the reaction of a primary aromatic amine with a source of thiocyanate.[5][6] While the use of pre-formed isothiocyanates is a viable route, an in-situ generation approach often proves more practical and avoids the handling of potentially volatile or unstable isothiocyanate intermediates. The selected method involves a one-pot reaction of 4-propylaniline with ammonium thiocyanate in an acidic medium, a robust and well-established procedure for synthesizing N-monosubstituted thioureas.[7][8]

Reaction Principle and Mechanism

The reaction proceeds via the formation of thiocyanic acid (HSCN) from ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid. The primary amine, 4-propylaniline, then acts as a nucleophile, attacking the electrophilic carbon atom of thiocyanic acid. A subsequent proton transfer and tautomerization yield the stable this compound product. The acidic environment is crucial as it protonates the thiocyanate ion, making it a more reactive electrophile.

Below is the proposed reaction mechanism:

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints for monitoring reaction completion and ensuring product purity.

Materials and Reagents:

-

Ammonium thiocyanate (NH₄SCN, MW: 76.12 g/mol )

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ethanol (95%)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker)

-

Magnetic stirrer with heating plate

-

Büchner funnel and vacuum flask

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-propylaniline (13.52 g, 0.10 mol) and 50 mL of deionized water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (10 mL, ~0.12 mol) to the flask. The amine will dissolve to form its hydrochloride salt, often accompanied by a slight exotherm.

-

Heating: Heat the mixture to reflux using a heating mantle.

-

Reagent Addition: In a separate beaker, dissolve ammonium thiocyanate (9.15 g, 0.12 mol) in 25 mL of deionized water. Transfer this solution to a dropping funnel and add it dropwise to the refluxing reaction mixture over 30 minutes.

-

Reaction Monitoring: Maintain the mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), observing the consumption of the 4-propylaniline spot.

-

Isolation of Crude Product: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A white solid should begin to precipitate. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any unreacted ammonium thiocyanate and ammonium chloride.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.

-

Final Isolation: Collect the purified, crystalline this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven at 50°C.

Part 2: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is paramount to verify the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a complete profile of the molecule.[11][12]

Physical Properties

The synthesized product should be a stable, crystalline solid at room temperature. Its key physical properties are summarized below.

| Property | Expected Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 175205-18-2 | [4] |

| Molecular Formula | C₁₀H₁₄N₂S | [4] |

| Molecular Weight | 194.30 g/mol | [4] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | ~165-169 °C | Similar to analogs |

Spectroscopic Data Analysis

Spectroscopic analysis provides the definitive structural proof of the target molecule.[13]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[14]

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3300 - 3100 | N-H Stretching | Two or more bands corresponding to the -NH₂ and Ar-NH groups. |

| 3050 - 3000 | Aromatic C-H Stretching | Characteristic of the phenyl ring. |

| 2960 - 2850 | Aliphatic C-H Stretching | Asymmetric and symmetric stretches of the propyl group (-CH₃, -CH₂). |

| ~1600 | N-H Bending (Scissoring) | Confirms the presence of the amino groups. |

| ~1540 | C-N Stretching / N-H Bending | Coupled vibration within the thiourea backbone. |

| ~1410 & ~730 | C=S Stretching | The thione group shows characteristic absorptions. The C=S stretch is often coupled with other vibrations.[14] |

| ~830 | C-H Out-of-Plane Bending | Strong band indicative of 1,4-disubstitution (para) on the phenyl ring. |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

-

¹H-NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.[15]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | broad s | 1H | Ar-NH |

| ~7.5 | broad s | 2H | -C(S)-NH₂ |

| ~7.3 | d, J ≈ 8.4 Hz | 2H | Aromatic H (ortho to -NH) |

| ~7.1 | d, J ≈ 8.4 Hz | 2H | Aromatic H (ortho to propyl) |

| 2.51 | t, J ≈ 7.6 Hz | 2H | -CH₂ -CH₂-CH₃ |

| 1.58 | sextet, J ≈ 7.5 Hz | 2H | -CH₂-CH₂ -CH₃ |

| 0.89 | t, J ≈ 7.3 Hz | 3H | -CH₂-CH₂-CH₃ |

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~181.5 | C =S (Thione) |

| ~139.0 | Aromatic C -CH₂ (ipso) |

| ~135.5 | Aromatic C -NH (ipso) |

| ~129.0 | Aromatic C H (ortho to propyl) |

| ~124.0 | Aromatic C H (ortho to -NH) |

| ~37.0 | -CH₂ -CH₂-CH₃ |

| ~24.0 | -CH₂-CH₂ -CH₃ |

| ~13.5 | -CH₂-CH₂-CH₃ |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would confirm its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 194.09 |

| [M+H]⁺ | 195.10 |

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound from readily available starting materials. The one-pot reaction of 4-propylaniline and ammonium thiocyanate provides a straightforward route to the target compound, which can be effectively purified by recrystallization. The comprehensive characterization protocol, employing FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, provides an unambiguous confirmation of the product's identity, structure, and purity. This validated methodology equips researchers with the necessary tools to confidently prepare and utilize this compound for further investigation in synthetic and medicinal chemistry applications.

References

- 1. Thiourea - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 175205-18-2 [matrix-fine-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]

- 8. Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 4-Propylaniline | C9H13N | CID 75908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijise.in [ijise.in]

- 13. plu.mx [plu.mx]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of (4-Propylphenyl)thiourea

An In-depth Technical Guide to (4-Propylphenyl)thiourea: Physicochemical Properties and Synthetic Methodologies

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a substituted thiourea derivative of interest in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with foundational knowledge, practical insights into its synthesis and characterization, and essential safety protocols.

Molecular Identity and Structural Characteristics

This compound is an aromatic organosulfur compound. Structurally, it is a derivative of thiourea where one of the amino groups is substituted with a 4-propylphenyl group. This substitution significantly influences its physical and chemical properties compared to the parent thiourea molecule.

Table 1: Core Identification and Structural Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 175205-18-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂S | [1] |

| Molecular Weight | 194.3 g/mol | [1] |

| SMILES | CCCC1=CC=C(NC(N)=S)C=C1 | [1] |

| InChIKey | CCWKBXNBOGLFHK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, properties can be inferred from closely related analogs like (4-Fluorophenyl)thiourea and the parent compound, thiourea.

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | (4-Fluorophenyl)thiourea | Thiourea (Parent Compound) |

| Physical Form | Solid (Predicted) | Solid | White crystalline solid or powder[2] |

| Melting Point | Data not available | 163-167 °C | 176-178 °C[3] |

| Boiling Point | Data not available | Not applicable | Sublimes in vacuum at 150-160°C[2][3] |

| Solubility | Sparingly soluble in water (Predicted) | Data not available | Soluble in water (137 g/L at 20°C)[2][3] |

The introduction of the nonpolar 4-propylphenyl group is expected to decrease water solubility compared to the highly soluble parent thiourea molecule. It is anticipated to show good solubility in organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

-

Propyl Group: A triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the aromatic ring.

-

Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Thiourea Protons: Broad singlets for the N-H protons, which may be exchangeable with D₂O. The chemical shift of these protons can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key structural information:

-

Thiocarbonyl Carbon (C=S): A characteristic signal in the downfield region, typically around 180 ppm.[4]

-

Aromatic Carbons: Four distinct signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a different chemical shift than the others.

-

Propyl Carbons: Three signals corresponding to the three distinct carbon atoms of the propyl group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.

-

C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=S Stretching (Thioamide I band): A strong band typically found in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Chemical Properties and Synthetic Utility

The chemistry of this compound is dominated by the thiourea functional group.

Tautomerism

Thiourea and its derivatives exist in a tautomeric equilibrium between the thione form (which predominates) and the thiol (isothiourea) form.[5] This property is crucial to its reactivity.

Nucleophilicity and S-Alkylation

The sulfur atom in the thiourea moiety is highly nucleophilic. This allows it to react readily with alkyl halides to form isothiouronium salts.[5][6] This reaction is a cornerstone of thiol synthesis, where the subsequent hydrolysis of the isothiouronium salt yields the corresponding thiol.[5]

Caption: S-Alkylation of thiourea to form a thiol.

Precursor to Heterocycles

Thioureas are valuable building blocks in heterocyclic synthesis. They can undergo condensation reactions with various bifunctional reagents, such as α-haloketones or β-dicarbonyl compounds, to form important heterocyclic systems like aminothiazoles and pyrimidines.[5]

Reducing Agent

Thiourea can act as a reducing agent, for instance, in the reduction of peroxides to diols or in the reductive workup of ozonolysis reactions.[5]

Synthesis Protocol

The most direct and common method for synthesizing N-substituted thioureas is the reaction of an amine with an isothiocyanate.[7] For this compound, this involves the reaction of 4-propylaniline with a source of thiocyanate, which first forms an isothiocyanate intermediate that is subsequently reacted with ammonia, or more directly, by reacting 4-propylphenyl isothiocyanate with ammonia.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 4-propylphenyl isothiocyanate.

Materials:

-

4-Propylphenyl isothiocyanate (1 equivalent)

-

Concentrated aqueous ammonia (28-30%) (5-10 equivalents)

-

Ethanol

-

Deionized water

-

Round-bottom flask, magnetic stirrer, condenser, filter funnel, Buchner flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-propylphenyl isothiocyanate (1 eq.) in ethanol.

-

Addition of Amine: To the stirred solution, add concentrated aqueous ammonia (5-10 eq.) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature below 40°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.

-

Product Precipitation: Pour the reaction mixture into a beaker of cold deionized water with stirring. A white or off-white solid should precipitate.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove excess ammonia and salts.

-

Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 50°C).

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques like melting point determination, NMR, and IR spectroscopy.

Safety, Handling, and Storage

-

Toxicity: Thiourea itself is classified as harmful if swallowed and is a suspected carcinogen.[9] Phenyl-substituted thioureas are often acutely toxic. Assume this compound is toxic and handle it with appropriate care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][10] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]

-

Handling: Avoid creating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[9][11] Store locked up.

Applications in Research and Drug Development

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities. They are frequently investigated in medicinal chemistry for their potential as:

-

Antimicrobial agents: Many thiourea derivatives have shown significant antibacterial and antifungal properties.[4]

-

Antioxidants: The thiourea scaffold has been explored for its antioxidant capabilities.

-

Enzyme Inhibitors: They serve as scaffolds for designing inhibitors for various enzymes.

-

Precursors in Synthesis: Their role as versatile intermediates makes them valuable in the synthesis of more complex bioactive molecules and pharmaceuticals like sulfathiazole.[5]

The study of this compound and its analogs contributes to the understanding of structure-activity relationships (SAR) within this important class of compounds, guiding the development of new therapeutic agents.

References

- 1. This compound | CAS 175205-18-2 [matrix-fine-chemicals.com]

- 2. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Thiourea Formula: Structure, Sample, Properties and Uses [pw.live]

- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 5. Thiourea - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. carlroth.com [carlroth.com]

(4-Propylphenyl)thiourea: A Technical Guide for Drug Discovery and Development

This guide provides an in-depth technical overview of (4-Propylphenyl)thiourea (CAS Number: 175205-18-2), a molecule of interest within the broader class of thiourea derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential therapeutic applications based on the established biological activities of structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes established principles and analogous data to provide a robust framework for its scientific exploration.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities.[1] The core thiourea moiety, characterized by the N-C(=S)-N linkage, serves as a valuable pharmacophore in medicinal chemistry. These compounds have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The biological activity of thiourea derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and coordination with metal ions. The lipophilicity and electronic properties of the substituents on the thiourea scaffold play a crucial role in modulating their therapeutic efficacy and selectivity. The presence of an alkylphenyl group, such as the 4-propylphenyl moiety in the title compound, can significantly influence these properties, making it a compelling candidate for further investigation.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a potential drug candidate. Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 175205-18-2 | [3] |

| Molecular Formula | C₁₀H₁₄N₂S | [3] |

| Molecular Weight | 194.3 g/mol | [3] |

| IUPAC Name | 1-(4-propylphenyl)thiourea | [3] |

| SMILES | CCCC1=CC=C(NC(N)=S)C=C1 | [3] |

Characterization of the synthesized compound would be achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the propyl group's aliphatic protons, distinct aromatic protons on the phenyl ring, and the N-H protons of the thiourea group.

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including the N-H stretching vibrations, C=S stretching (thiocarbonyl), and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

-

Melting Point: The melting point is a crucial indicator of purity.

Synthesis of this compound: Established Methodologies

The synthesis of N-aryl thioureas, including this compound, can be reliably achieved through several well-established synthetic routes. The choice of method often depends on the availability of starting materials and desired scale. Two of the most common and effective methods are detailed below.

Method 1: From Isothiocyanate and Amine

This is a widely used and generally high-yielding method for the preparation of unsymmetrical thioureas. The reaction involves the nucleophilic addition of an amine to an isothiocyanate.

Workflow for Synthesis via Isothiocyanate:

Caption: Synthesis of this compound from 4-Propylphenyl isothiocyanate.

Step-by-Step Protocol:

-

Preparation of 4-Propylphenyl isothiocyanate: This intermediate can be synthesized from 4-propylaniline by reacting it with thiophosgene or a related reagent.

-

Reaction: In a round-bottom flask, dissolve 4-propylphenyl isothiocyanate in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF).

-

To this solution, add a stoichiometric amount of ammonia (as an aqueous or alcoholic solution) or another primary amine dropwise with stirring.

-

The reaction is typically exothermic and proceeds smoothly at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Method 2: From Aryl Amine and a Thiocarbonyl Source

An alternative and common approach involves the reaction of an aryl amine with a source of the thiocarbonyl group, such as ammonium thiocyanate in the presence of an acid.[4]

Workflow for Synthesis via Aryl Amine:

Caption: Synthesis of this compound from 4-Propylaniline.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-propylaniline in an acidic aqueous solution (e.g., dilute hydrochloric acid).

-

Add a solution of ammonium thiocyanate in water to the stirred solution of the aniline salt.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and inorganic salts, and then dry. The crude product can be further purified by recrystallization.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are not extensively reported, the vast body of literature on structurally similar thiourea derivatives allows for informed predictions of its potential therapeutic applications.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[1] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cell signaling pathways. The presence of a lipophilic propylphenyl group in this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Potential Anticancer Mechanisms of Thiourea Derivatives:

Caption: Plausible anticancer mechanisms of this compound.

Antimicrobial Activity

Thiourea derivatives are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The thiocarbonyl sulfur and the adjacent nitrogen atoms are believed to play a crucial role in their antimicrobial action, potentially by interfering with essential cellular processes or disrupting cell wall integrity. The investigation of this compound against a panel of pathogenic microbes would be a logical step in exploring its therapeutic potential.

Antioxidant Activity

Some thiourea derivatives have been reported to possess antioxidant properties, acting as scavengers of free radicals.[1] Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant capabilities are of significant interest. The ability of the thiourea moiety to participate in redox reactions suggests that this compound could exhibit similar properties.

Future Directions and Conclusion

This compound presents itself as a promising, yet underexplored, molecule within the pharmacologically rich class of thiourea derivatives. This technical guide has outlined established methodologies for its synthesis and characterization, and based on extensive literature on analogous compounds, has highlighted its potential as an anticancer, antimicrobial, and antioxidant agent.

Future research should focus on the following key areas:

-

Optimized Synthesis and Full Characterization: Detailed reporting of an optimized synthesis protocol for this compound, along with comprehensive spectral and physical data, is essential to provide a solid foundation for further studies.

-

In Vitro Biological Evaluation: A systematic screening of this compound against a diverse panel of cancer cell lines and pathogenic microorganisms will be crucial to identify its specific biological activities and potency.

-

Mechanism of Action Studies: Should promising activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action to understand its molecular targets and cellular effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related compounds with variations in the alkyl chain length and substitution pattern on the phenyl ring would provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective analogues.

References

An In-depth Technical Guide to the Molecular Structure of (4-Propylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the molecular structure of (4-Propylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and physicochemical properties of this N-aryl thiourea derivative. Detailed experimental protocols for its preparation and characterization using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are presented. Furthermore, this guide explores the compound's three-dimensional architecture through an analysis of its crystalline structure, highlighting key intermolecular interactions. The potential applications of this compound, informed by the biological activities of related N-aryl thioureas, are also discussed, providing a forward-looking perspective for researchers in drug discovery and development.

Introduction

This compound, with the chemical formula C10H14N2S, belongs to the class of N-aryl thiourea derivatives.[1] These compounds are characterized by a thiourea core [(NH)2CS] attached to an aromatic ring, in this case, a phenyl group substituted with a propyl moiety at the para position. The unique electronic and structural features of the thiourea functional group, including its ability to act as both a hydrogen bond donor and acceptor, make these molecules versatile building blocks in supramolecular chemistry and drug design.

The interest in N-aryl thioureas stems from their diverse and significant biological activities. Numerous studies have reported their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2][3] The lipophilicity introduced by the aryl substituent and the specific nature of the substituent itself can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The propyl group in this compound, for instance, enhances its nonpolar character, which may facilitate its passage through biological membranes.

This guide aims to provide a detailed technical resource for researchers working with or interested in this compound. By consolidating information on its synthesis, molecular structure, and potential applications, this document serves as a foundational reference for further investigation and development of this and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established and efficient method for forming thiourea derivatives: the reaction of an isothiocyanate with an amine. In this case, the reaction involves the addition of ammonia to 4-propylphenyl isothiocyanate. The isothiocyanate precursor can be synthesized from the corresponding aniline, 4-propylaniline.

Synthesis of the Isothiocyanate Intermediate

The preparation of 4-propylphenyl isothiocyanate from 4-propylaniline is a crucial first step. Several methods exist for the synthesis of aryl isothiocyanates from anilines. A common and effective approach involves the reaction of the aniline with carbon disulfide in the presence of a base, followed by the decomposition of the resulting dithiocarbamate salt.[4]

Synthesis of this compound

Once the 4-propylphenyl isothiocyanate is obtained, it can be readily converted to this compound. The most direct method is the reaction with ammonia. Alternatively, a one-pot synthesis from 4-propylaniline can be employed, where the aniline is reacted with a thiocyanating agent, such as ammonium thiocyanate, in an acidic medium.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-propylaniline.

Materials:

-

4-Propylaniline

-

Carbon Disulfide (CS2)

-

Triethylamine (TEA) or other suitable base

-

Tosyl Chloride or other desulfurizing agent

-

Ammonia (aqueous solution)

-

Dichloromethane (DCM) or other suitable solvent

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Hexane

-

Silica Gel for column chromatography

Procedure:

Step 1: Synthesis of 4-Propylphenyl isothiocyanate

-

In a round-bottom flask, dissolve 4-propylaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the formation of the dithiocarbamate salt.

-

Cool the reaction mixture again to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-propylphenyl isothiocyanate.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-propylphenyl isothiocyanate in a suitable solvent such as ethanol.

-

Add an excess of concentrated aqueous ammonia to the solution.

-

Stir the mixture at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine in the first step is crucial to deprotonate the aniline, facilitating its nucleophilic attack on carbon disulfide to form the dithiocarbamate salt.

-

Tosyl chloride acts as a dehydrating and desulfurizing agent to convert the dithiocarbamate salt to the isothiocyanate.

-

The reaction with ammonia in the second step is a nucleophilic addition to the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each technique provides unique information about the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The protons on the phenyl ring will appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Propyl Group Protons: The propyl group will exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the aromatic ring.

-

Amine Protons: The protons of the NH and NH₂ groups of the thiourea moiety will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments.

-

Aromatic Carbons: The phenyl ring will show four distinct signals for the six carbons due to symmetry.

-

Propyl Group Carbons: Three signals will be observed for the three different carbon atoms of the propyl group.

-

Thiocarbonyl Carbon: The carbon of the C=S group will appear as a characteristic downfield signal, typically in the range of δ 180-190 ppm.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Proton | δ (ppm) |

| Ar-H | 7.0 - 7.5 |

| NH | Variable (broad) |

| NH₂ | Variable (broad) |

| Ar-CH₂- | 2.5 - 2.7 (t) |

| -CH₂-CH₃ | 1.5 - 1.7 (sextet) |

| -CH₃ | 0.9 - 1.0 (t) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

N-H Stretching: The N-H bonds of the primary and secondary amine groups in the thiourea moiety will exhibit stretching vibrations in the region of 3100-3400 cm⁻¹.

-

C-H Stretching: The aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=S Stretching: The thiocarbonyl group (C=S) typically shows a stretching vibration in the region of 1000-1250 cm⁻¹, although its intensity can be variable.

-

C-N Stretching: The C-N stretching vibrations of the thiourea group are usually found in the 1400-1600 cm⁻¹ region.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will appear in the 1450-1600 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretching | 3100 - 3400 |

| Aromatic C-H stretching | 3000 - 3100 |

| Aliphatic C-H stretching | 2850 - 2960 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-N stretching | 1400 - 1600 |

| C=S stretching | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (194.3 g/mol ).[1] The fragmentation pattern would likely involve the cleavage of the propyl group and fragmentation of the thiourea moiety.

Crystal Structure Analysis

These structures are often stabilized by a network of intermolecular hydrogen bonds involving the N-H protons of the thiourea group as donors and the sulfur atom as an acceptor.[6] This leads to the formation of dimers or extended chains in the crystal lattice. The planarity of the thiourea unit and the dihedral angle between the phenyl ring and the thiourea plane are also important structural parameters.

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecule.

Potential Applications

While specific applications for this compound are not extensively documented, the broad spectrum of biological activities exhibited by N-aryl thiourea derivatives suggests several promising areas for its investigation.[3]

-

Anticancer Agents: Many N-aryl thioureas have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of key enzymes or the disruption of cellular signaling pathways. The lipophilic nature of the 4-propylphenyl group may enhance the compound's ability to penetrate cancer cells.

-

Antimicrobial Agents: The thiourea moiety is known to be a key pharmacophore in a number of antimicrobial agents. N-aryl thioureas have shown activity against a range of bacteria and fungi.

-

Enzyme Inhibitors: The ability of the thiourea group to coordinate with metal ions makes these compounds potential inhibitors of metalloenzymes.

-

Materials Science: Thiourea derivatives are also used as precursors for the synthesis of metal sulfide nanocrystals and as ligands in coordination chemistry.[5]

Further research is warranted to explore the specific biological and material properties of this compound and to evaluate its potential in these and other applications.

Conclusion

This compound is an N-aryl thiourea derivative with a molecular structure that makes it an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its synthesis, structural elucidation based on established spectroscopic principles for analogous compounds, and potential applications. The detailed experimental workflow and data tables serve as a practical resource for researchers. While specific experimental data for this particular molecule is not widely published, the foundational knowledge presented here provides a strong basis for its synthesis, characterization, and exploration of its properties. The continued study of this compound and its derivatives is likely to yield valuable insights and may lead to the development of new therapeutic agents or functional materials.

References

- 1. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiourea [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-Propylphenyl)thiourea: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-Propylphenyl)thiourea, a substituted thiourea derivative with significant potential in medicinal chemistry. While specific experimental data for this particular analogue is emerging, this document synthesizes the established knowledge of arylthiourea compounds to present a detailed framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. We delve into the mechanistic rationale behind the selection of synthetic routes, provide detailed protocols for its preparation and characterization, and explore its potential biological activities, with a focus on anticancer and enzyme inhibitory applications. This guide is intended to serve as a foundational resource for researchers initiating projects on N-(4-Propylphenyl)thiourea and to provide experienced scientists with a consolidated reference for this promising class of compounds.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea, an organosulfur compound structurally analogous to urea, and its derivatives represent a "privileged scaffold" in medicinal chemistry.[1] The thiourea moiety's ability to form stable interactions, particularly hydrogen bonds, with biological targets has led to the development of numerous compounds with a wide array of pharmacological properties.[1][2] These include antibacterial, antifungal, antiviral, anti-inflammatory, and notably, anticancer activities.[2][3] The N,N'-disubstituted thioureas, particularly those with aryl substituents, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[3][4] The presence of the thiocarbonyl group and the two amine protons allows for diverse intermolecular interactions, making these compounds versatile ligands for various biological receptors and enzymes.[4]

(4-Propylphenyl)thiourea, with its lipophilic propyl group on the phenyl ring, presents an interesting candidate for investigation. The propyl substituent is expected to enhance membrane permeability, potentially leading to improved cellular uptake and bioavailability. This guide will explore the synthesis, characterization, and potential biological evaluation of this specific derivative, drawing upon the extensive literature on related arylthioureas.

Synthesis of N-(4-Propylphenyl)thiourea

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine.[5][6] For N-(4-Propylphenyl)thiourea, the most common and efficient synthetic route involves the reaction of 4-propylaniline with a source of thiocyanate.

Synthetic Strategy: The Isothiocyanate Route

The reaction of an amine with an isothiocyanate is a robust and high-yielding method for the preparation of thioureas. In this case, 4-propylaniline serves as the amine nucleophile, and an appropriate isothiocyanate is required. A common laboratory-scale approach involves the in situ generation of the isothiocyanate from an amine and carbon disulfide or by reacting an acyl chloride with a thiocyanate salt. A more direct approach for the synthesis of N-(4-Propylphenyl)thiourea would be the reaction of 4-propylphenyl isothiocyanate with ammonia. However, for the purpose of this guide, we will detail a well-established one-pot synthesis from 4-propylaniline.

Diagram 1: General Synthesis of N-Aryl Thioureas

Caption: One-pot synthesis of N-(4-Propylphenyl)thiourea from 4-propylaniline.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-aryl thioureas.[7][8]

Materials:

-

4-Propylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-propylaniline (0.1 mol), ammonium thiocyanate (0.12 mol), and 100 mL of 95% ethanol.

-

Acidification: Slowly add concentrated hydrochloric acid (0.1 mol) to the stirred mixture. The addition should be done cautiously as the reaction may be exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with constant stirring.

-

Precipitation and Filtration: A white or off-white precipitate of N-(4-Propylphenyl)thiourea will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure crystalline N-(4-Propylphenyl)thiourea.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-Propylphenyl)thiourea.

Physicochemical Properties

| Property | Expected Value/Range | Notes |

| IUPAC Name | N-(4-Propylphenyl)thiourea | [9] |

| CAS Number | 175205-18-2 | [9] |

| Molecular Formula | C₁₀H₁₄N₂S | [9] |

| Molecular Weight | 194.30 g/mol | [9] |

| Appearance | White to off-white crystalline solid | Based on general properties of thioureas.[10] |

| Melting Point | Not available in literature; expected to be a sharp melting point for a pure compound. For comparison, the melting point of unsubstituted thiourea is 176-178 °C.[11] | To be determined experimentally. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. The propyl group may increase solubility in less polar solvents compared to unsubstituted phenylthiourea. | To be determined experimentally. |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of N-(4-Propylphenyl)thiourea is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3400-3100 | Stretching (often two bands for -NH₂) |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=S (thiocarbonyl) | 1300-1100 | Stretching |

| C-N | 1400-1200 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

Note: The exact positions of the peaks can be influenced by the molecular environment and hydrogen bonding.[12][13]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed structure of the molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include:

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:

Potential Biological Activities and Therapeutic Applications

Arylthiourea derivatives have demonstrated a remarkable range of biological activities, making N-(4-Propylphenyl)thiourea a compelling candidate for further investigation in several therapeutic areas.[2]

Anticancer Activity

The anticancer potential of thiourea derivatives is well-documented.[3][4] Many arylthioureas exhibit significant cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, and lung.[3][4][17]

4.1.1. Putative Mechanisms of Action

The anticancer activity of thiourea derivatives is often multi-faceted. Potential mechanisms include:

-

Enzyme Inhibition: Thioureas are known to inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosinase, topoisomerases, and protein kinases.[18][19]

-

Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, preventing cancer cell division.[3]

-

Inhibition of Signaling Pathways: Arylthioureas can interfere with critical signaling pathways involved in tumorigenesis, such as the Ras-Raf-MEK-ERK pathway.[17][20][21]

Diagram 2: The Ras-Raf-MEK-ERK Signaling Pathway

Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway, a potential target for thiourea-based anticancer agents.

4.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-(4-Propylphenyl)thiourea (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of N-(4-Propylphenyl)thiourea (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

Thiourea derivatives are known inhibitors of various enzymes.[18] A particularly interesting target is tyrosinase, a key enzyme in melanin biosynthesis.[22]

4.2.1. Tyrosinase Inhibition

Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[22][23] Phenylthiourea is a well-known tyrosinase inhibitor.[24] The 4-propylphenyl substituent in the target compound may influence its binding affinity to the enzyme.

4.2.2. Experimental Protocol: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate.[4]

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

N-(4-Propylphenyl)thiourea (dissolved in DMSO)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution. Include a control with no inhibitor and a positive control with kojic acid.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC₅₀ value for N-(4-Propylphenyl)thiourea.

Diagram 3: Experimental Workflow for Biological Evaluation

Caption: A logical workflow for the synthesis and biological evaluation of N-(4-Propylphenyl)thiourea.

Conclusion and Future Directions

N-(4-Propylphenyl)thiourea represents a promising, yet underexplored, member of the pharmacologically significant arylthiourea family. Based on the extensive research on analogous compounds, it is anticipated to possess noteworthy biological activities, particularly as an anticancer agent and an enzyme inhibitor. This technical guide provides a robust framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on obtaining precise experimental data for N-(4-Propylphenyl)thiourea, including its physicochemical properties and its IC₅₀ values against a broad panel of cancer cell lines and relevant enzymes. Elucidating its specific mechanism of action through studies on apoptosis, cell cycle, and key signaling pathways will be crucial for its further development. Ultimately, promising in vitro results would warrant progression to in vivo studies to assess its efficacy and safety in preclinical models. The exploration of N-(4-Propylphenyl)thiourea and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 11. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

- 13. iosrjournals.org [iosrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 19. researchgate.net [researchgate.net]

- 20. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. medchemexpress.com [medchemexpress.com]

Spectroscopic data (NMR, IR, MS) of (4-Propylphenyl)thiourea

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Propylphenyl)thiourea

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. Molecules like this compound, belonging to the versatile arylthiourea class, are of significant interest due to their wide-ranging biological activities, including potential antibacterial and antifungal properties.[1][2] The journey from synthesis to application is critically dependent on a robust, multi-faceted analytical approach. This guide provides an in-depth, field-proven perspective on the spectroscopic characterization of this compound (CAS: 175205-18-2), moving beyond mere data presentation to explain the causality behind the spectral features.[3] By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we establish a self-validating analytical workflow that ensures the identity, purity, and structural integrity of the target compound.

Synthesis and Molecular Architecture

The logical starting point for any analytical discussion is the molecule's synthesis, as the reaction pathway informs potential impurities and validates the final structure. This compound is efficiently synthesized via the reaction of 4-propylaniline with a thiocyanate salt, typically ammonium thiocyanate, in the presence of an acid catalyst. This reaction proceeds through an in situ generated isothiocyanate intermediate which is then attacked by another molecule of the amine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask charged with 4-propylaniline (1.0 eq.) and ammonium thiocyanate (1.1 eq.) is added hydrochloric acid (2 M).

-

Heating: The mixture is heated to reflux (approx. 90-100 °C) and stirred vigorously for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed thoroughly with water to remove unreacted salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

The workflow below illustrates this reliable and scalable synthetic route.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing a detailed map of the carbon and hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The spectrum is best understood by dissecting the molecule into two key regions: the aromatic (phenyl) region and the aliphatic (propyl and thiourea N-H) region.

Causality Behind Chemical Shifts:

-

Aromatic Protons (H-c, H-d): These protons resonate downfield (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene ring current. They appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The electron-donating nature of the propyl group and the moderate effect of the thiourea moiety lead to this specific pattern.

-

Thiourea Protons (N-H): The N-H protons (H-e, H-f) typically appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is variable and depends on solvent and concentration, but is expected in the δ 7.5-9.5 ppm range.

-

Benzylic Protons (H-b): The CH₂ group directly attached to the aromatic ring is deshielded by the ring, shifting it downfield relative to a standard alkane CH₂. It appears as a triplet due to coupling with the adjacent CH₂ group.[5]

-

Aliphatic Protons (H-a, H-b'): The terminal CH₃ (H-a) is the most shielded, appearing furthest upfield as a triplet. The central CH₂ (H-b') appears as a sextet due to coupling with its five neighboring protons (three on the methyl group and two on the benzylic methylene).[5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃) | ~ 0.90 | Triplet (t) | 3H | ~ 7.4 |

| H-b' (CH₂) | ~ 1.58 | Sextet | 2H | ~ 7.5 |

| H-b (Ar-CH₂) | ~ 2.51 | Triplet (t) | 2H | ~ 7.6 |

| H-c (Ar-H) | ~ 7.15 | Doublet (d) | 2H | ~ 8.2 |

| H-d (Ar-H) | ~ 7.30 | Doublet (d) | 2H | ~ 8.2 |

| H-e, H-f (NH, NH₂) | ~ 8.0-9.5 | Broad Singlet | 3H | - |

Note: Chemical shifts are estimated based on data for propylbenzene and known substituent effects of the thiourea group.[7][8][9] DMSO-d₆ is chosen as the solvent to ensure clear observation of exchangeable N-H protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Causality Behind Chemical Shifts:

-

Thiourea Carbon (C=S): The most prominent and diagnostic signal is that of the thiocarbonyl carbon (C-7). Its significant downfield shift (~180-185 ppm) is characteristic of C=S bonds in thiourea derivatives and is a direct result of the carbon's low electron density and sp² hybridization.[10][11]

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon attached to the nitrogen (C-4) and the carbon attached to the propyl group (C-1) are quaternary and have distinct shifts influenced by their substituents. The protonated carbons (C-2, C-3, C-5, C-6) appear in the typical aromatic region (115-145 ppm).[12][13]

-

Aliphatic Carbons: The three carbons of the propyl chain (C-8, C-9, C-10) are shielded and appear upfield, consistent with sp³ hybridized carbons.[7][14][15]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) |

| C-10 (CH₃) | ~ 13.8 |

| C-9 (CH₂) | ~ 24.1 |

| C-8 (Ar-CH₂) | ~ 36.9 |

| C-3, C-5 (Ar-CH) | ~ 128.5 |

| C-2, C-6 (Ar-CH) | ~ 129.0 |

| C-4 (Ar-C) | ~ 135.0 |

| C-1 (Ar-C) | ~ 139.5 |

| C-7 (C=S) | ~ 182.7 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]

Key Vibrational Modes:

-

N-H Stretching: The N-H bonds of the primary and secondary amine groups give rise to strong, sharp absorptions in the 3100-3400 cm⁻¹ region. Multiple bands are expected due to symmetric and asymmetric stretching modes.

-

C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹.

-

N-H Bending: The "scissoring" motion of the -NH₂ group results in a characteristic absorption around 1600-1640 cm⁻¹.[17]

-

Thioamide Bands: Thioureas do not have a simple C=S stretch. Instead, they exhibit a series of characteristic "thioamide bands" arising from coupled vibrations of C=S stretching, C-N stretching, and N-H bending. The most prominent bands are typically found around 1500-1550 cm⁻¹ and 1300-1400 cm⁻¹. The vibration with a significant C=S stretching contribution often appears in the 700-850 cm⁻¹ range.[18][19][20]

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching | 3100 - 3400 | Strong, Sharp |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching | 2850 - 2965 | Medium-Strong |

| N-H Bending | 1600 - 1640 | Strong |

| Aromatic C=C Stretching | 1450 - 1600 | Medium-Variable |

| Thioamide II (C-N str, N-H bend) | 1500 - 1550 | Strong |

| Thioamide III (C-N str, C=S str) | 1300 - 1400 | Medium |

| C=S Stretching (major contribution) | 700 - 850 | Medium-Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.[21]

Molecular Ion: For this compound (C₁₀H₁₄N₂S), the expected monoisotopic mass is 194.09 Da.[3] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) should be observed at m/z = 194. The presence of a smaller peak at m/z = 196 (the M+2 peak), with an intensity of approximately 4.4% relative to the M⁺˙ peak, is a definitive indicator of the presence of a single sulfur atom.

Fragmentation Pathway: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The most probable cleavage points are the weakest bonds and those that lead to resonance-stabilized cations.

-

Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This results in the loss of an ethyl radical (•CH₂CH₃) to form a highly stable, resonance-stabilized tropylium-like cation at m/z = 165 . This is often the base peak in the spectrum.

-

Alpha Cleavage: Cleavage of the C-N bond can lead to the formation of the 4-propylphenyl cation at m/z = 119 or the thiourea radical cation.

-

McLafferty Rearrangement: While less common for the primary fragmentation, rearrangement reactions can occur.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Comments |

| 194 | [C₁₀H₁₄N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [M - C₂H₅]⁺ | Base Peak via benzylic cleavage |

| 119 | [M - CSNH₂]⁺ | Loss of thioformamide radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach.

-

Mass Spectrometry confirms the elemental composition (C₁₀H₁₄N₂S) and molecular weight (194.09 Da).

-

IR Spectroscopy validates the presence of key functional groups: N-H, aromatic and aliphatic C-H, and the characteristic thioamide framework.

-

NMR Spectroscopy provides the definitive structural blueprint. ¹³C NMR confirms the presence of 10 unique carbon environments, including the diagnostic C=S signal, while ¹H NMR details the precise connectivity and spatial arrangement of the 14 protons, confirming the 1,4-disubstituted aromatic ring and the n-propyl chain.

Together, these techniques provide a cohesive and self-validating dataset, leaving no ambiguity as to the molecule's identity and structure. This rigorous analytical foundation is essential for any further investigation into the chemical and biological properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 175205-18-2 [matrix-fine-chemicals.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR n-propylbenzene [orgspectroscopyint.blogspot.com]

- 6. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-PROPYLBENZENE(103-65-1) 1H NMR [m.chemicalbook.com]

- 9. 1-METHYL-4-PROPYLBENZENE(1074-55-1) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Thiourea-13C | CH4N2S | CID 12201089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. N-PROPYLBENZENE(103-65-1) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. researchgate.net [researchgate.net]

- 19. iosrjournals.org [iosrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Solubility Profile of (4-Propylphenyl)thiourea: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical of these is the physicochemical property of solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. (4-Propylphenyl)thiourea, a member of the versatile thiourea class of compounds, presents a compelling case study in this regard. Thiourea derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including potential antiviral, anticancer, and anti-inflammatory properties.[1] Understanding the solubility of this compound is, therefore, not merely an academic exercise but a foundational step in unlocking its therapeutic potential.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility of this compound, not by presenting a rigid set of data, but by elucidating the underlying principles that govern its behavior in different solvent environments. We will delve into the molecular characteristics of this compound, explore predictive models for its solubility, and detail robust experimental protocols for its empirical determination. The insights provided herein are grounded in established scientific principles and methodologies, intended to empower you to make informed decisions in your research and development endeavors.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a distinct architecture that dictates its interactions with various solvents.

Molecular Formula: C₁₀H₁₄N₂S[2][3] Molecular Weight: 194.30 g/mol [4] CAS Number: 175205-18-2[2][3]

The structure features a phenyl ring substituted with a propyl group and a thiourea moiety. This combination of a nonpolar aromatic ring and alkyl chain with a polar thiourea group results in an amphiphilic molecule.

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

The key structural features influencing solubility are:

-

Thiourea Group (-NH-C(=S)-NH₂): This polar functional group is capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the sulfur and nitrogen atoms). This allows for favorable interactions with polar protic and aprotic solvents.

-

Phenyl Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity. It will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces and potential π-π stacking interactions.

-

Propyl Group (-CH₂CH₂CH₃): This alkyl chain further enhances the nonpolar character of the molecule, increasing its affinity for lipophilic environments.